tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13585104
InChI: InChI=1S/C12H17F2NO3Si/c1-12(2,3)19(4,5)18-9-7-6-8(15(16)17)10(13)11(9)14/h6-7H,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)[N+](=O)[O-])F)F
Molecular Formula: C12H17F2NO3Si
Molecular Weight: 289.35 g/mol

tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane

CAS No.:

Cat. No.: VC13585104

Molecular Formula: C12H17F2NO3Si

Molecular Weight: 289.35 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane -

Specification

Molecular Formula C12H17F2NO3Si
Molecular Weight 289.35 g/mol
IUPAC Name tert-butyl-(2,3-difluoro-4-nitrophenoxy)-dimethylsilane
Standard InChI InChI=1S/C12H17F2NO3Si/c1-12(2,3)19(4,5)18-9-7-6-8(15(16)17)10(13)11(9)14/h6-7H,1-5H3
Standard InChI Key QEFCVLSBAHDCEH-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)[N+](=O)[O-])F)F
Canonical SMILES CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)[N+](=O)[O-])F)F

Introduction

Chemical Structure and Properties

Molecular Architecture

The molecular structure of tert-butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane integrates three key functional groups:

  • tert-Butyl-dimethylsilane: Provides steric bulk and hydrophobic character, enhancing stability and influencing reaction kinetics .

  • 2,3-Difluoro-4-nitrophenoxy: Combines electron-withdrawing nitro (-NO₂) and fluorine substituents, which modulate electronic properties and reactivity .

Key Physical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₇F₂NO₃Si
Molecular Weight289.35 g/mol
IUPAC Nametert-Butyl-(2,3-difluoro-4-nitrophenoxy)-dimethylsilane
SMILESCC(C)(C)Si(C)OC₁=C(C(=C(C=C₁)N+[O-])F)F

Synthesis and Reactivity

Synthetic Pathways

The primary synthesis involves a nucleophilic substitution reaction between 2,3-difluoro-4-nitrophenol and tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine :

2,3-Difluoro-4-nitrophenol+tert-butyl(dimethyl)silyl chlorideEt3Ntert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane\text{2,3-Difluoro-4-nitrophenol} + \text{tert-butyl(dimethyl)silyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane}

Optimization Considerations:

  • Reaction Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is typically used to minimize hydrolysis of the silyl chloride .

  • Yield: Reported yields range from 60% to 85%, depending on reaction time and purification methods .

Reactivity Profile

  • Nitro Group Reduction: The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂) using catalytic hydrogenation or sodium borohydride, enabling further functionalization .

  • Silane Stability: The tert-butyl-dimethylsilane group confers resistance to hydrolysis under mild acidic or basic conditions, making it suitable for protecting alcohol intermediates .

Biological Activity

Antimicrobial and Cytotoxic Effects

Preliminary studies on structurally related compounds suggest that the combination of fluorine and nitro groups enhances bioactivity:

  • Antimicrobial Activity: Fluorinated nitroaromatics exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–32 µg/mL .

  • Cytotoxicity: In vitro assays against human cancer cell lines (e.g., MCF-7 breast cancer) show IC₅₀ values in the micromolar range, likely due to interference with cellular redox pathways .

Mechanism of Action:

The nitro group may act as a prodrug, undergoing enzymatic reduction to generate reactive nitrogen species (RNS) that induce DNA damage .

Applications in Materials Science

Surface Functionalization

The silane group enables covalent attachment to silicon-based substrates, facilitating the development of:

  • Hydrophobic Coatings: Used in microfluidic devices to reduce surface fouling .

  • Sensors: Nitroaromatic moieties serve as electron-deficient sites for detecting explosives like TNT .

Polymer Chemistry

Incorporation into polymer backbones enhances thermal stability (T₅% decomposition >250°C) and imparts flame-retardant properties due to silicon content .

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